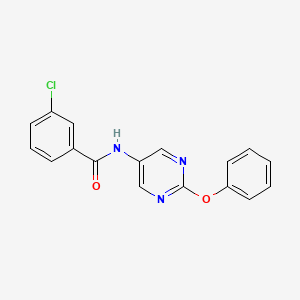
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of organic compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis and as active ingredients in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Benzamides, for example, consist of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
The chemical reactions of benzamides depend on the specific substituents attached to the benzene ring and the amide group. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were found to inhibit hCA I and hCA II .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can influence how the compound behaves in different environments and how it interacts with other substances .Applications De Recherche Scientifique
Antioxidant Activity
Benzamides, including 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamides have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been tested for their in vitro growth inhibitory activity against different bacteria . The antibacterial activity of these compounds can be compared with control drugs, providing a potential avenue for the development of new antibacterial agents .
Polymorphism Research
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide can be used in the study of polymorphism, which is the existence of more than one distinct crystalline phase having different arrangements of molecules in the crystal lattice . The role of different intermolecular interactions in the polymorphic modifications of this compound has been analyzed .
Intermolecular Interaction Analysis
This compound can be used to analyze the role of different intermolecular interactions in the formation of different polymorphic modifications . Weak Cl…Cl and C-H…F interactions play a vital role in the formation of different polymorphic modifications .
Drug Discovery
Benzamides, including 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide, have been used in drug discovery . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological, and potential drug industries .
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide” is not available, similar compounds like pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPKIUIAUELJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

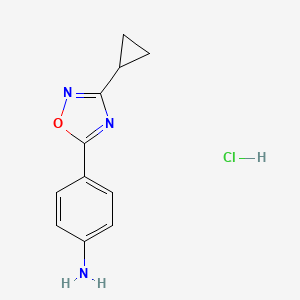
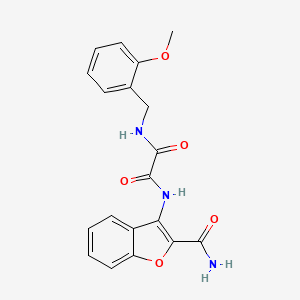
![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
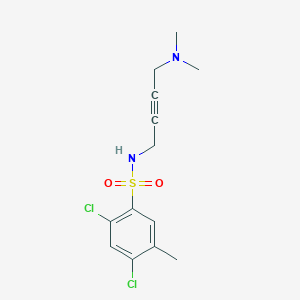
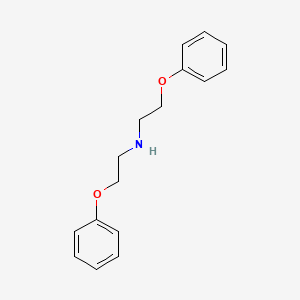
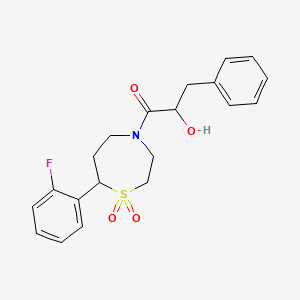

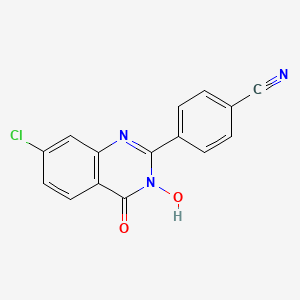
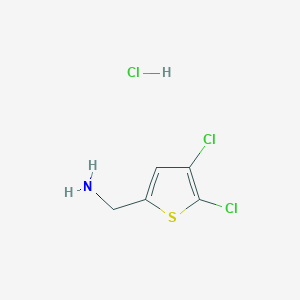
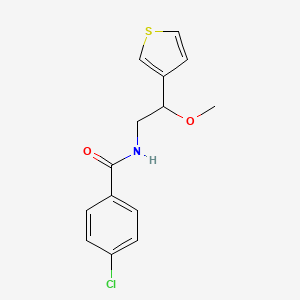
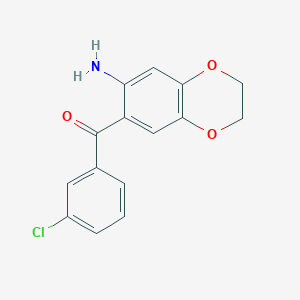
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2446297.png)
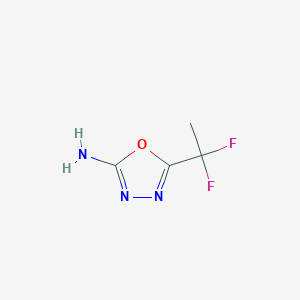
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)